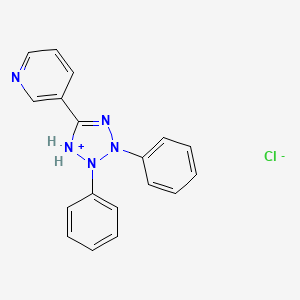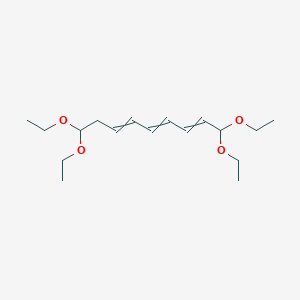
1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of a chlorophenyl group attached to a pyridinone ring, which is further substituted with a hydroxyl and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one typically involves the reaction of 4-chlorophenyl derivatives with pyridinone precursors. One common method involves the use of 4-chloroaniline and 2,5-hexanedione in the presence of a catalyst such as α-amylase derived from hog pancreas . The reaction conditions usually include heating and stirring to ensure complete dissolution and reaction of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of solvents and catalysts that are easily recoverable and reusable is also a key consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of 1-(4-Chlorophenyl)-3-oxo-2-methylpyridin-4-one.
Reduction: Formation of 1-(4-Phenyl)-3-hydroxy-2-methylpyridin-4-one.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can interact with hydrophobic pockets .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)piperazine: Known for its use as a serotonin receptor agonist.
1-(4-Chlorophenyl)-3-pyrazole: Studied for its potential antimalarial and antileishmanial activities.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness: 1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
64648-67-5 |
|---|---|
Formule moléculaire |
C12H10ClNO2 |
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C12H10ClNO2/c1-8-12(16)11(15)6-7-14(8)10-4-2-9(13)3-5-10/h2-7,16H,1H3 |
Clé InChI |
WDMIUQKTDBAHBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C=CN1C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


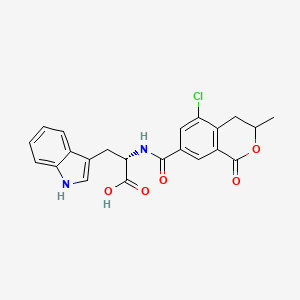
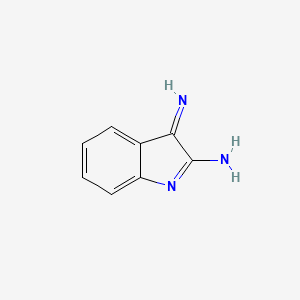
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)
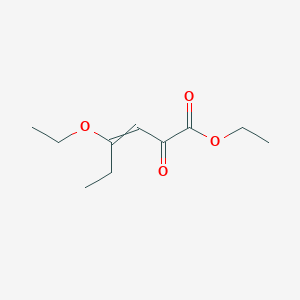


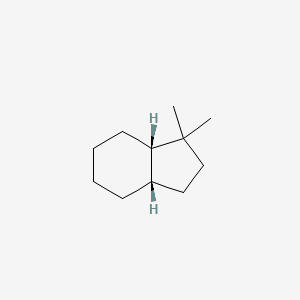

![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)

![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)

